
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine is an organic compound with a unique structure that includes a cyclohexylmethyl group, an ethyl group, and a pyrazolamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrazole derivative with cyclohexylmethyl halide under basic conditions, followed by the introduction of an ethyl group through a subsequent alkylation step. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Cyclohexylmethyl)-4-methyl-1h-pyrazol-5-amine
- 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-3-amine
- 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-ol
Uniqueness
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexylmethyl and ethyl groups on the pyrazole ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
5-(cyclohexylmethyl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-2-10-11(14-15-12(10)13)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H3,13,14,15) |
InChIキー |
CQENPFKPTSUKES-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NN=C1N)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


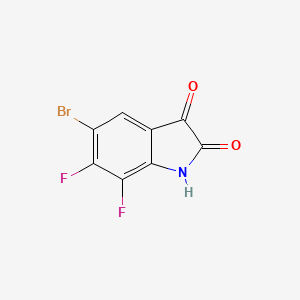

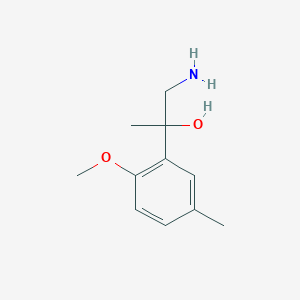
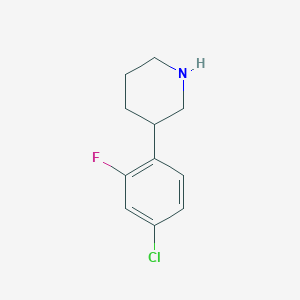
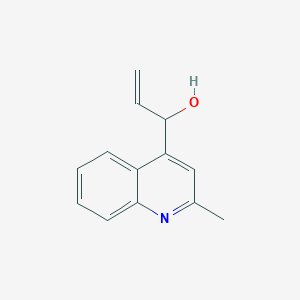
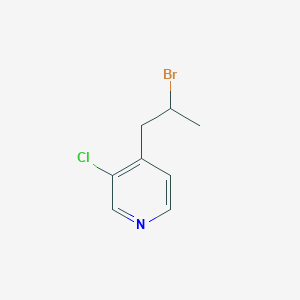
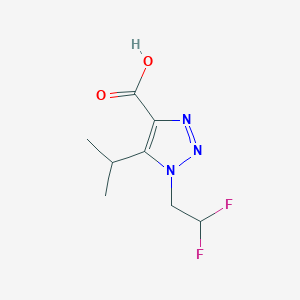
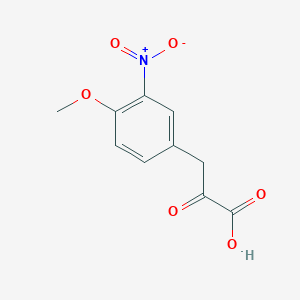
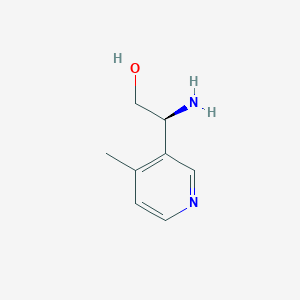
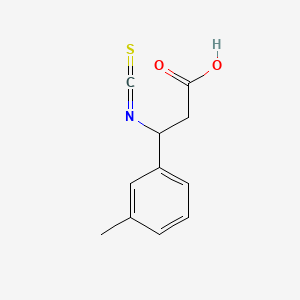
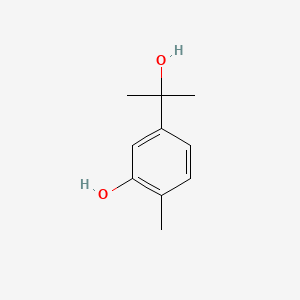

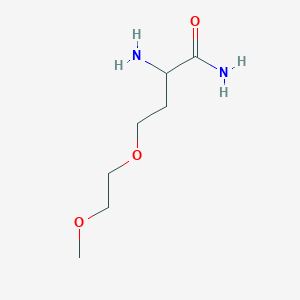
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
